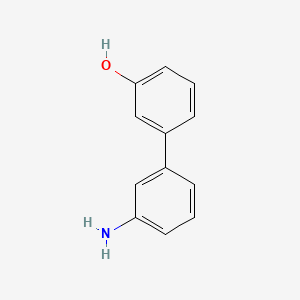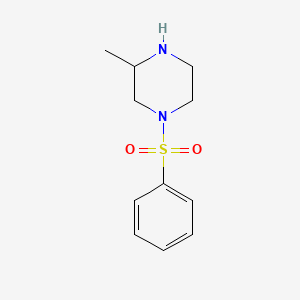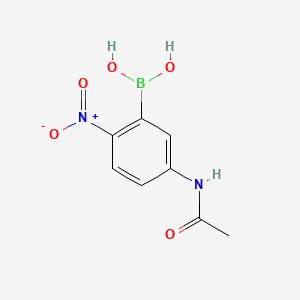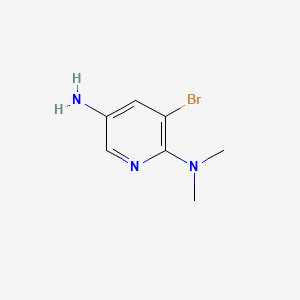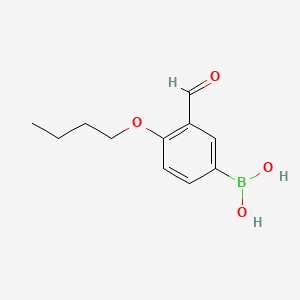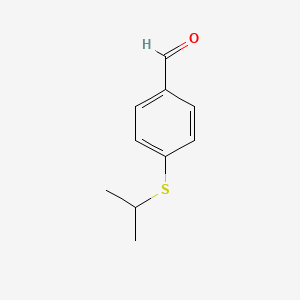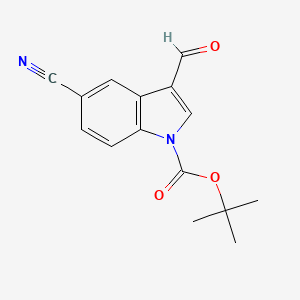
1-Boc-5-Cyano-3-formylindole
Descripción general
Descripción
1-Boc-5-Cyano-3-formylindole, also known as BCF, is a novel synthetic compound that has been used in a wide range of scientific research applications. BCF is an indole-based compound that has a unique structure, making it an attractive option for a wide range of different research applications. BCF has been studied for its ability to act as an agonist for a variety of different receptors and is being explored for its potential applications in the fields of medicine and pharmacology.
Aplicaciones Científicas De Investigación
Multicomponent Reactions
1-Boc-5-Cyano-3-formylindole is utilized in multicomponent reactions such as the Ugi four-component condensation reaction. This reaction involves ethyl 3-formylindole 2-carboxylate, amines, isocyanide, and (S)-N-boc-alanine or (S)-N-boc-serine, yielding novel dipeptides with an indolyl moiety which exhibit potential biological activity (Shiri et al., 2014).
Synthesis of Anti-HIV Compounds
N-arylsulfonyl-3-formylindoles, synthesized from 3-formylindoles, have shown significant anti-HIV-1 activity. This includes compounds like N-mnitrophenylsulfonyl-3-formylindole, which demonstrated promising antiviral activity (Che et al., 2018).
Formation of Indolyloxazoles
3-Formylindole and its derivatives react to form indolyloxazoles, E-2-(3′-indolyl)-2-tosylethenamines, and N-[2-(3′-indolyl)-1,2-dimethoxy]ethylformamides. This process illustrates the versatility of 3-formylindoles in chemical syntheses (Chakrabarty et al., 2005).
Catalytic Synthesis of Biologically Active Compounds
1-Boc-5-Cyano-3-formylindole is used in Rh-catalyzed additions to isatin-derived N-Boc-protected ketimines, producing chiral 3-amino-3-aryloxindoles, significant in biological research (Marques & Burke, 2016).
Ruthenium-Catalyzed Synthesis
Ruthenium-catalyzed synthesis using N-Boc ynamides with azides produces 5-amino-1,2,3-triazole-4-carboxylates, crucial for creating biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Nucleophilic Tele-Substitution
2-Chloro-3-formylindoles undergo a nucleophilic substitution to yield 5-azido-3-cyanoindoles, showing the potential for creating diverse indole derivatives (Pluta et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 5-cyano-3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUMALLEGSYCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654306 | |
| Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-Cyano-3-formylindole | |
CAS RN |
914348-93-9 | |
| Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



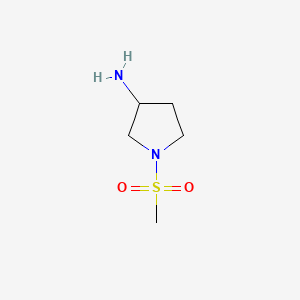


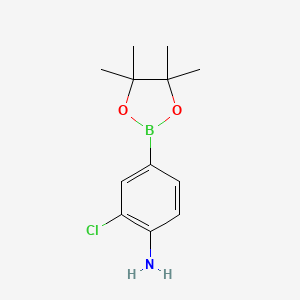
![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)
![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)

